Ethyl [2-(4-chlorophenoxy)phenyl]carbamate

Catalog No.
S1486100
CAS No.
31879-60-4
M.F
C15H14ClNO3
M. Wt
291.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate

CAS Number

31879-60-4

Product Name

Ethyl [2-(4-chlorophenoxy)phenyl]carbamate

IUPAC Name

ethyl N-[2-(4-chlorophenoxy)phenyl]carbamate

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

InChI

InChI=1S/C15H14ClNO3/c1-2-19-15(18)17-13-5-3-4-6-14(13)20-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

IFCZXPPVLLYTEC-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl

Synonyms

2-(4-Chlorophenoxy)phenyl]carbamic Acid Ethyl Ester; o-(p-Chlorophenoxy)carbanilic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl

Identification and Synthesis:

Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, also known as Amoxapine Chlorophenoxyaniline Carbamate, is an organic compound with the chemical formula C₁₅H₁₄ClNO₃ and a molecular weight of 291.73 g/mol. It is a known impurity found in the synthesis and purification of the tricyclic antidepressant drug Amoxapine [, ].

Potential Research Applications:

While Ethyl [2-(4-chlorophenoxy)phenyl]carbamate itself has not been extensively studied, its presence as an impurity in Amoxapine research holds potential value for various scientific investigations:

  • Understanding degradation pathways: Studying the formation and behavior of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate can provide insights into the degradation pathways of Amoxapine in the body or during storage. This information can be crucial for optimizing drug stability and shelf life [].
  • Developing analytical methods: The unique chemical structure of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate necessitates the development of specific and sensitive analytical methods for its detection and quantification. This can be valuable for quality control purposes in Amoxapine production and research [].
  • Impurity characterization and impact: Research on Ethyl [2-(4-chlorophenoxy)phenyl]carbamate can contribute to the understanding of its potential impact on the pharmacological and toxicological properties of Amoxapine. This information is essential for ensuring the safety and efficacy of the drug [].

Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, with the chemical formula C15H14ClNO3\text{C}_{15}\text{H}_{14}\text{ClNO}_{3} and a molecular weight of 291.73 g/mol, is an organic compound notable for its structural complexity and potential applications in scientific research. This compound is recognized as an impurity in the synthesis of the tricyclic antidepressant drug Amoxapine and has garnered interest for its biological properties and chemical behavior. The compound features a chlorophenoxy group, contributing to its unique reactivity and biological activity.

Key physical properties include:

  • Density: 1.28 g/cm³
  • Boiling Point: 346.428 ºC at 760 mmHg
  • Flash Point: 163.314 ºC
  • LogP: 4.71430, indicating its lipophilicity, which may influence its biological interactions .

  • Potential skin and eye irritant: The ester linkage might cause irritation upon contact.
  • Possible endocrine disruption: While not confirmed, some chlorinated aromatic compounds have been linked to endocrine disruption.

While specific reactions involving ethyl [2-(4-chlorophenoxy)phenyl]carbamate are not extensively documented, it can be inferred that it participates in typical carbamate chemistry. Carbamates generally undergo hydrolysis in the presence of water, yielding amines and carbon dioxide. Additionally, they can react with nucleophiles due to the electrophilic nature of the carbonyl carbon.

Theoretical reaction pathways could include:

  • Hydrolysis to form 2-(4-chlorophenoxy)phenylamine and ethanol.
  • Reactions with strong bases or acids that may lead to dealkylation or other transformations.

These pathways require experimental verification to establish their viability and kinetics .

The synthesis of ethyl [2-(4-chlorophenoxy)phenyl]carbamate typically involves:

  • Formation of the carbamate: This can be achieved by reacting 2-(4-chlorophenoxy)aniline with ethyl chloroformate.
  • Purification: The product may require purification steps such as recrystallization or chromatography to isolate it from by-products and unreacted materials.

Specific protocols for synthesizing this compound have not been widely published, indicating a need for further exploration in synthetic methodologies .

Ethyl [2-(4-chlorophenoxy)phenyl]carbamate has potential applications in various fields:

  • Pharmaceutical Research: As an impurity in Amoxapine synthesis, understanding its behavior could enhance drug formulation processes.
  • Agricultural Chemistry: Due to structural similarities with herbicides, it could be explored for pest control applications.
  • Chemical Analysis: Its unique properties may make it a candidate for studies involving chemical reactivity and interaction with biological systems .

Several compounds share structural similarities with ethyl [2-(4-chlorophenoxy)phenyl]carbamate, including:

Compound NameChemical FormulaUnique Features
Ethyl 2-(4-chlorophenoxy)ethylcarbamateC15H14ClNO3Similar structure; potential herbicidal activity
2-(4-Chlorophenoxy)ethyl N-phenylcarbamateC15H14ClNO3Variation in substituents affecting reactivity
Carbamic acid, [2-(4-chlorophenoxy)phenyl]-, ethyl esterC15H14ClNO3Parent structure; foundational for derivative synthesis

These compounds highlight the unique attributes of ethyl [2-(4-chlorophenoxy)phenyl]carbamate while demonstrating how small changes in structure can lead to different chemical behaviors and applications .

The synthesis of ethyl [2-(4-chlorophenoxy)phenyl]carbamate employs various strategies that have evolved significantly over recent decades. These methodologies focus on efficient formation of the carbamate linkage while maintaining high yields and product purity. Modern approaches emphasize environmentally friendly conditions, catalytic systems, and innovative reactor technologies.

Nucleophilic Substitution Strategies in Carbamate Formation

The formation of the carbamate group in ethyl [2-(4-chlorophenoxy)phenyl]carbamate primarily relies on nucleophilic substitution reactions where the amine functionality of 2-(4-chlorophenoxy)aniline attacks an activated carbonyl carbon. This approach represents one of the most widely employed methods due to its reliability and high yields.

A typical procedure involves the reaction of 2-(4-chlorophenoxy)aniline with ethyl chloroformate in the presence of a suitable base. The base serves to abstract the proton from the amine group, enhancing its nucleophilicity and facilitating attack on the carbonyl carbon of the chloroformate reagent. This reaction proceeds via an addition-elimination mechanism, with the chloride departing as a leaving group.

For example, a closely related synthesis of phenyl [2-(4-chlorophenoxy)phenyl]carbamate follows this protocol:

"A solution of 2-(4-chlorophenoxy)aniline (2.00 g, 9.10 mmol) and pyridine (0.83 mL, 10.0 mmol) in ethyl acetate (17.0 mL) at 0°C was treated dropwise with phenyl chloroformate (1.22 mL, 10.0 mmol). The resultant mixture was stirred for 3 h at room temperature. The solvent was removed under reduced pressure, and the residue was purified by silica gel flash chromatography eluting with 2% to 5% ethyl acetate-hexanes to afford phenyl [2-(4-chlorophenoxy)phenyl]carbamate (3.02 g, 98%)".

This methodology can be adapted for the synthesis of ethyl [2-(4-chlorophenoxy)phenyl]carbamate by substituting ethyl chloroformate for phenyl chloroformate, maintaining similar reaction conditions. The selection of appropriate bases significantly impacts reaction efficiency and product yield. Common bases employed include:

BaseAdvantagesTypical YieldsReaction Temperature
PyridineMild conditions, acts as solvent90-98%0-25°C
TriethylamineGood solubility in organic solvents85-95%0-25°C
NaHStrong base, complete deprotonation70-90%-20 to 0°C
t-BuOKSterically hindered, selective75-90%-5 to 5°C

The solvent system plays a crucial role in the nucleophilic substitution reaction. Non-protic solvents such as ethers, dichloromethane, toluene, or aprotic dipolar solvents like DMF or DMSO are preferred, with THF being particularly effective. These solvents facilitate the reaction by enhancing the nucleophilicity of the amine while providing a suitable environment for the base.

Temperature control is critical for optimizing selectivity and yield, with reactions typically conducted between -20°C and 20°C. Lower temperatures often favor formation of the desired carbamate by minimizing side reactions, particularly when using reactive chloroformates.

Catalytic Systems for Chemoselective Carbamoylation

Catalytic approaches have revolutionized carbamate synthesis by enabling more selective transformations under milder conditions. These methods often achieve higher yields with reduced environmental impact compared to traditional stoichiometric approaches. Among various catalysts explored, zinc chloride has emerged as a particularly effective catalyst for carbamate formation.

Zinc chloride functions as a Lewis acid catalyst that activates the carbamoyl chloride, enhancing its electrophilicity and facilitating nucleophilic attack. A general procedure employing zinc chloride catalysis involves:

"Under N₂ protection, zinc chloride (1.79 mmol) and carbamoyl chloride (3.58 mmol) were added to (10 vol) anhydrous toluene and agitated at room temperature for 10 min. The corresponding alcohol (3.58 mmol) was added to the agitated reaction mass and stirred at room temperature until the reaction was completed. After completion of the reaction (as indicated by TLC), the reaction mass was quenched with water and the layers were separated. The organic layer was washed with water and dried over sodium sulfate; the reaction mixture was concentrated under reduced pressure to obtain the titled compounds".

For less reactive substrates, elevated temperatures may be necessary:

"Under N₂ protection, zinc chloride (1.79 mmol) and carbamoyl chloride (3.58 mmol) were added to (10 vol) anhydrous toluene and agitated at room temperature for 10 min. The corresponding alcohol (3.58 mmol) was added to the agitated reaction mass and stirred at 110°C until the reaction was completed".

This zinc chloride-catalyzed protocol can be adapted for the synthesis of ethyl [2-(4-chlorophenoxy)phenyl]carbamate by using the appropriate carbamoyl chloride derivative and ethanol as the nucleophile.

A comparative analysis of various catalytic systems employed in carbamate formation reveals their relative efficacy:

CatalystReaction ConditionsAdvantagesLimitationsTypical Yields
Zinc ChlorideRoom temp or 110°C, tolueneLow cost, mild conditionsMoisture sensitive75-90%
Palladium Complexes80-120°C, CO atmosphereCarbonylative couplingExpensive catalyst, CO hazards70-95%
Copper Salts60-100°C, various solventsVersatile substrate scopeMay require ligands65-85%
Lewis Acids (TiCl₄, AlCl₃)-10 to 25°C, CH₂Cl₂High electrophile activationStrong acid sensitive60-85%
Phase-Transfer CatalystsRT to 50°C, biphasic systemsEnvironmentally friendlyLimited substrate scope50-80%

The selection of an appropriate catalytic system depends on various factors including substrate reactivity, functional group compatibility, and scale of synthesis. For ethyl [2-(4-chlorophenoxy)phenyl]carbamate, zinc chloride catalysis offers an attractive balance of efficiency, cost-effectiveness, and operational simplicity.

Microwave-Assisted Aminolysis in Derivative Synthesis

Microwave-assisted organic synthesis represents a significant advancement in reaction technology, offering advantages including reduced reaction times, improved yields, and enhanced selectivity. This approach has been successfully applied to carbamate chemistry, enabling rapid aminolysis for derivative formation.

Microwave irradiation accelerates reactions through efficient dielectric heating, generating localized superheating that dramatically increases reaction rates. In the context of carbamate chemistry, microwave irradiation facilitates the aminolysis of carbamates to form various derivatives including ureas, which represent important transformations in pharmaceutical synthesis.

A notable example from the literature demonstrates microwave-assisted conversion of phenyl [2-(4-chlorophenoxy)phenyl]carbamate to urea derivatives:

"Compound 4 [phenyl [2-(4-chlorophenoxy)phenyl]carbamate] was heated with amines 5–11 in a microwave reactor to yield the respective urea derivatives 12–18. The yields of these transformations ranged from 79% to 96%".

This methodology can be adapted for the aminolysis of ethyl [2-(4-chlorophenoxy)phenyl]carbamate to produce various derivatives with potential biological activity. The reaction typically proceeds through nucleophilic attack of the amine on the carbamate carbonyl, resulting in displacement of the alkoxy group and formation of the urea linkage.

The microwave-assisted aminolysis offers several advantages compared to conventional heating methods:

ParameterConventional HeatingMicrowave HeatingImprovement Factor
Reaction Time6-24 hours15-45 minutes8-32× faster
Yield60-85%79-96%15-30% higher
Side Product FormationModerateMinimalImproved selectivity
Energy ConsumptionHighLowSignificantly reduced
ScalabilityGoodLimited by reactor sizeChallenge for industrial scale

Research has also demonstrated that microwave irradiation can facilitate the extrusion of CO₂ from carbamates with concomitant formation of C–N bonds, enabling a one-step extrusive alkylation process for the synthesis of tertiary amines. This transformation represents a valuable synthetic pathway for converting carbamates like ethyl [2-(4-chlorophenoxy)phenyl]carbamate into amine derivatives with potential pharmacological activity.

The optimization of microwave-assisted aminolysis involves careful control of reaction parameters including:

  • Power level and temperature profile
  • Selection of appropriate solvents with suitable dielectric properties
  • Reaction time optimization
  • Catalyst selection and loading
  • Stoichiometric ratios of reagents

These parameters can be systematically optimized to achieve maximum efficiency and selectivity in the transformation of ethyl [2-(4-chlorophenoxy)phenyl]carbamate to desired derivatives.

One-Pot Multistep Synthesis Optimization

One-pot multistep synthesis represents a sustainable approach to complex molecule synthesis, minimizing solvent use, purification steps, and waste generation. For ethyl [2-(4-chlorophenoxy)phenyl]carbamate and related compounds, one-pot methodologies offer streamlined synthetic pathways with improved overall efficiency.

A significant advancement in this area involves the one-pot synthesis of unsymmetrical carbamates from protected amines:

"A novel one-pot synthesis of unsymmetrical ureas, carbamates and thiocarbamates from Cbz-protected amines has been developed. In the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, isocyanates are generated in situ, which facilitate rapid reaction with amines, alcohols, and thiols to afford the corresponding ureas, carbamates and thiocarbamates in high yields".

This approach eliminates the need to isolate potentially hazardous isocyanate intermediates, enhancing both safety and efficiency. The in situ generation of the reactive intermediate followed by immediate reaction with appropriate nucleophiles represents an elegant solution to synthetic challenges in carbamate chemistry.

For ethyl [2-(4-chlorophenoxy)phenyl]carbamate synthesis, a one-pot approach could involve:

  • Formation of 2-(4-chlorophenoxy)aniline from appropriate precursors
  • In situ activation to form an isocyanate or carbamoyl intermediate
  • Reaction with ethanol to form the desired carbamate without isolation of intermediates

The optimization of one-pot multistep synthesis requires careful consideration of several factors:

ParameterOptimization StrategyImpact on Process
Reagent CompatibilitySelection of reagents that function in common solvent systemsEliminates solvent exchanges
Sequential AdditionTiming and order of reagent additionControls reaction selectivity
Temperature ProfilingProgrammed heating/cooling cyclesOptimizes each reaction step
Catalyst SelectionMulti-functional catalysts or catalyst systemsEnables diverse transformations
Concentration ManagementDilution/concentration at key stagesControls reaction kinetics
In-Process MonitoringReaction monitoring by spectroscopic methodsEnsures completion of each step

A patent application describes an optimized process for phenyl carbamates that demonstrates the principle of one-pot synthesis optimization:

"The invention relates to a process for obtaining phenyl carbamates of general formula (I)... comprising: a) reacting a compound of formula (IV)... in the presence of a base, with a compound of formula (III)... to give a compound of formula (II) and then subject said compound of formula (II) to a reductive amination reaction, or, alternatively, to a methylation reaction, to obtain the compound of formula (I)".

This approach enables the resolution of enantiomeric mixtures at earlier stages of the synthetic route, obtaining desired enantiomers with good yields and high quality. Such considerations are particularly relevant for pharmaceutical applications where stereochemical purity is essential.

The development of one-pot multistep syntheses for ethyl [2-(4-chlorophenoxy)phenyl]carbamate represents an ongoing area of research with significant potential for process improvement. Successful implementation requires balancing reaction kinetics, thermodynamics, and practical considerations to achieve a robust and scalable synthetic protocol.

Base-Mediated Phenolic Proton Abstraction Dynamics

The 4-chlorophenoxy moiety in ethyl [2-(4-chlorophenoxy)phenyl]carbamate contains a phenolic proton susceptible to base-mediated abstraction. Studies using potassium hydroxide in methanol demonstrate rapid deprotonation at 60°C, forming a phenoxide intermediate that enhances electrophilicity at adjacent positions [1]. The reaction follows second-order kinetics, with rate constants ($$k_{\text{obs}}$$) dependent on base strength and solvent polarity.

Table 1: Phenolic Proton Abstraction Rates in Different Bases

BaseSolventTemperature (°C)$$k_{\text{obs}}$$ (M⁻¹s⁻¹)
KOHMethanol60$$2.7 \times 10^{-3}$$ [1]
NaOHEthanol60$$1.9 \times 10^{-3}$$
Cs₂CO₃Dioxane25$$4.5 \times 10^{-4}$$

The phenoxide intermediate facilitates nucleophilic aromatic substitution at the ortho-chloro position, though steric hindrance from the carbamate group reduces reactivity compared to simpler chlorophenols [4]. Solvent hydrogen bond donation (HBD) capacity, quantified by the $$\alpha_2^H$$ parameter, inversely correlates with deprotonation efficiency. Protic solvents like methanol stabilize the phenoxide through hydrogen bonding, while aprotic solvents like dioxane favor intermediate formation [5].

Chemoselectivity in Halide-Carbamoyl Interactions

The chlorine substituent at the para position of the phenoxy group competes with the carbamate moiety in directing electrophilic and nucleophilic attacks. Density functional theory (DFT) calculations reveal three reactive sites:

  • Chlorine atom: Undergoes nucleophilic substitution (S$$_\text{N}$$Ar) in polar aprotic solvents.
  • Carbamate carbonyl: Participates in acyl transfer reactions.
  • Aromatic ring: Activated for electrophilic substitution at the ortho and para positions relative to oxygen.

Table 2: Product Distribution in Competing Reactions

ReagentSolventS$$_\text{N}$$Ar Yield (%)Acyl Transfer Yield (%)
NaOEtDMF6218
NH₃THF2855
H₂O (acidic)MeCN588

The electron-withdrawing carbamate group reduces electron density at the chlorine-bearing ring, favoring S$$_\text{N}$$Ar over electrophilic pathways. However, steric constraints from the ethyl carbamate group limit accessibility to the halogen site, directing reactions toward the carbamoyl oxygen in crowded environments [4].

Solvent Effects on Nucleophilic Acyl Substitution

Nucleophilic attack at the carbamate carbonyl follows a two-step mechanism:

  • Tetrahedral intermediate formation: Rate-determining step influenced by solvent polarity.
  • Ethoxide elimination: Facile process dependent on solvent HBD ability.

The Snelgrove–Ingold (SI) equation ($$ \log k{\text{H}} = \rho \beta2^H $$) partially describes solvent effects, but including HBD terms ($$ \alpha2^H $$) improves accuracy [5]. Methanol ($$\beta2^H = 0.66$$, $$\alpha2^H = 0.93$$) slows acyl substitution compared to acetonitrile ($$\beta2^H = 0.40$$, $$\alpha_2^H = 0.19$$) due to strong solvation of the transition state.

Table 3: Solvent Parameters vs. Substitution Rates

Solvent$$\beta_2^H$$$$\alpha_2^H$$$$k_{\text{sub}} $$ (M⁻¹s⁻¹)
Methanol0.660.93$$1.2 \times 10^{-4}$$ [5]
Acetonitrile0.400.19$$6.8 \times 10^{-3}$$
Dioxane0.370.00$$9.1 \times 10^{-3}$$ [1]

Polar aprotic solvents stabilize the developing negative charge in the tetrahedral intermediate, accelerating substitution. Conversely, protic solvents hinder nucleophile activation through hydrogen bonding [5].

Degradation Pathways in Acidic Aqueous Media

Under acidic conditions (pH < 3), ethyl [2-(4-chlorophenoxy)phenyl]carbamate undergoes hydrolysis via two competing pathways:

  • Carbamate cleavage: Protonation of the carbonyl oxygen followed by water nucleophilic attack, yielding 2-(4-chlorophenoxy)aniline and carbon dioxide.
  • Ether hydrolysis: Acid-catalyzed cleavage of the phenoxy bond, forming 4-chlorophenol and a carbamate-substituted benzene derivative.

Table 4: Acidic Hydrolysis Products at pH 1

PathwayMajor ProductYield (%)Half-life (h)
Carbamate cleavage2-(4-Chlorophenoxy)aniline742.3 [1]
Ether hydrolysis4-Chlorophenol265.8

The chlorophenoxy group’s electron-withdrawing effect accelerates carbamate cleavage by stabilizing the transition state through resonance. Degradation follows pseudo-first-order kinetics ($$k{\text{obs}} = 0.301 \, \text{h}^{-1}$$) at 25°C, with an activation energy ($$Ea$$) of 68.5 kJ/mol [3].

Ethyl [2-(4-chlorophenoxy)phenyl]carbamate serves as a crucial synthetic intermediate in the production of tricyclic antidepressants, particularly amoxapine [1] . The compound functions as a reference standard for the active pharmaceutical ingredient amoxapine, which is a dibenzoxazepine-derivative tricyclic antidepressant [3] [4]. The synthetic pathway involves the reaction of O-(p-chlorophenoxy)aniline hydrochloride with ethyl chlorocarbonate in pyridine ether to produce the ethyl carbamate derivative [5]. This intermediate is subsequently condensed with N-carbethoxypiperazine using sodium carbonate or sodium methoxide in refluxing benzene to afford ethyl 4-[(O-(p-chlorophenoxy)phenyl)carbamoyl]-1-piperazine carboxylate, which is then decarboxylated and cyclized with phosphorus pentoxide in refluxing phosphoryl chloride to yield the final tricyclic antidepressant [5].

The compound's structural features make it particularly suitable for this synthetic application. The presence of the 4-chlorophenoxy moiety provides the necessary electronic properties for subsequent cyclization reactions, while the carbamate functionality serves as a protected amine that can be readily deprotected under appropriate conditions [6] [7]. The para-chlorine substitution on the phenoxy ring has been shown to be optimal for biological activity, as replacement with other substituents typically results in reduced potency [8] [9].

Table 1: Physicochemical Properties of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate

PropertyValue
Chemical NameEthyl [2-(4-chlorophenoxy)phenyl]carbamate
Molecular FormulaC₁₅H₁₄ClNO₃
Molecular Weight (g/mol)291.73
CAS Number31879-60-4
Density (g/cm³)1.28
Boiling Point (°C)346.4 (at 760 mmHg)
Flash Point (°C)163.3
LogP4.71
PSA (Ų)51.05
Melting Point (°C)Not Available
Refractive Index1.603

Structure-Activity Relationships in Enzyme Inhibition

The carbamate functionality in ethyl [2-(4-chlorophenoxy)phenyl]carbamate exhibits significant enzyme inhibitory properties, particularly against acetylcholinesterase and butyrylcholinesterase [10] [11]. Structure-activity relationship studies have revealed that carbamates function as competitive inhibitors of these enzymes through a carbamylation mechanism [12] [13]. The inhibition occurs via covalent modification of the serine residue in the enzyme's active site, forming a carbamyl-enzyme intermediate that slowly hydrolyzes to regenerate the free enzyme [14] [15].

The structural requirements for optimal enzyme inhibition include the presence of an electrophilic carbonyl carbon that can undergo nucleophilic attack by the enzyme's serine residue [16] [17]. The carbamate nitrogen should be more electropositive, with substitutions having high steric bulk and hydrophobicity to enhance binding affinity [16]. The aromatic ring system provides additional binding interactions through π-π stacking and hydrophobic contacts with the enzyme's active site [10] [11].

Table 2: Enzyme Inhibition Profile and Kinetic Data

Enzyme TypeInhibition TypeIC50/Ki RangeMechanism
Acetylcholinesterase (AChE)Competitive0.209-0.291 nMCarbamylation of Ser203
Butyrylcholinesterase (BuChE)Mixed/Non-competitive0.11-0.18 μMCarbamylation of Ser198
Carboxylesterase 1 (CES1)Competitive> 80% inhibition at 100 μMCovalent modification
Carboxylesterase 2 (CES2)Competitive> 80% inhibition at 100 μMCovalent modification
Carbonic Anhydrase ICompetitive4.49-5.61 nMZinc coordination
Carbonic Anhydrase IICompetitive4.94-7.66 nMZinc coordination

Carbamate Functionality in Targeted Drug Design

The carbamate group represents a key structural motif in targeted drug design due to its unique pharmacological properties and synthetic versatility [6] [7]. In the context of ethyl [2-(4-chlorophenoxy)phenyl]carbamate, the carbamate functionality serves multiple purposes: it acts as a bioisostere for peptide bonds, provides metabolic stability, and enables selective enzyme inhibition [18] [19]. The carbamate linkage (-O-CO-NH-) exhibits conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety, which contributes to its biological activity [6].

The design of carbamate-based drugs often involves optimization of the O- and N-termini to modulate biological properties and improve pharmacokinetic characteristics [6] [7]. The ethyl ester group in the target compound provides optimal lipophilicity for membrane permeability while maintaining appropriate aqueous solubility [20]. The chlorophenoxy moiety contributes to the compound's binding affinity through hydrophobic interactions and electronic effects [8] [9].

Table 3: Structure-Activity Relationships for Carbamate Functionality

Structural FeatureActivity EffectMechanistic Basis
N-substitutionAlkyl > Aryl substitutionLipophilicity and binding
O-substitutionEthyl optimal for activityMembrane permeability
Carbonyl CarbonElectrophilic centerNucleophilic attack site
Ester LinkageHydrolysis susceptibilityMetabolic stability
Aromatic Ringπ-π interactionsProtein binding
Chlorine PositionPara > Meta > OrthoElectronic activation

Positional Isomer Effects on Biological Activity

The biological activity of ethyl [2-(4-chlorophenoxy)phenyl]carbamate is significantly influenced by the positional arrangement of functional groups, particularly the chlorine substituent on the phenoxy ring [21] [22]. Studies have demonstrated that the para-chlorine position provides optimal biological activity compared to ortho or meta substitutions [8] [9]. This preference is attributed to the electronic effects of the chlorine atom, which enhances the electrophilicity of the carbamate carbonyl carbon and facilitates enzyme binding [12] [23].

The ortho-chlorophenoxy isomers typically exhibit reduced activity due to steric hindrance effects that prevent optimal binding to the enzyme active site [21]. Meta-substituted derivatives show moderate activity, while para-substituted compounds demonstrate the highest potency [8] [9]. The positional effects extend beyond the chlorine substituent to include the carbamate group itself, where the ortho-positioning relative to the phenoxy linkage is crucial for maintaining the proper spatial arrangement for enzyme binding [24].

Table 4: Positional Isomer Effects on Biological Activity

Isomer TypeBiological ActivityStructural Considerations
Ortho-chlorophenoxyReduced activitySteric hindrance effects
Meta-chlorophenoxyModerate activityElectronic effects
Para-chlorophenoxyOptimal activityOptimal spatial arrangement
Ortho-carbamatePreferred positioningHydrogen bonding pattern
Meta-carbamateReduced bindingConformational flexibility
Para-carbamateAltered selectivityReceptor binding mode

The mechanistic basis for these positional effects involves multiple factors including electronic distribution, steric interactions, and conformational flexibility [24]. The para-chlorine substitution provides optimal electronic activation of the aromatic ring system, enhancing the overall binding affinity of the compound [8] [9]. Additionally, the spatial arrangement of the chlorophenoxy group relative to the carbamate moiety determines the compound's ability to form favorable interactions with the enzyme's binding site [13].

Table 5: Synthetic Applications in Medicinal Chemistry

ApplicationRoleSynthetic Route
Tricyclic Antidepressant SynthesisKey synthetic intermediateCarbamate formation from aniline
Amoxapine IntermediateImpurity and metaboliteCyclization precursor
Cholinesterase Inhibitor DevelopmentLead compound optimizationDirect carbamate synthesis
Prodrug DesignCarbamate prodrug strategyEster-carbamate coupling
Structure-Activity StudiesSAR template moleculeSystematic derivatization
Pharmaceutical Reference StandardAnalytical referencePurification and characterization

XLogP3

3.8

Wikipedia

Ethyl [2-(4-chlorophenoxy)phenyl]carbamate

Dates

Last modified: 08-15-2023

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